5-[2-(Diethylamino)ethylamino]-2-nitrobenzamide
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Description
5-[2-(Diethylamino)ethylamino]-2-nitrobenzamide is a chemical compound with the CAS Number: 2126177-83-9 . It has a molecular weight of 280.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N4O3/c1-3-16(4-2)8-7-15-10-5-6-12(17(19)20)11(9-10)13(14)18/h5-6,9,15H,3-4,7-8H2,1-2H3,(H2,14,18) .Scientific Research Applications
Synthesis and Cytotoxicity
The research in the field of medicinal chemistry has focused on synthesizing derivatives of nitrobenzamide compounds to explore their potential as anticancer agents. Studies have demonstrated the synthesis of various derivatives, such as 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones, which showed significant cytotoxic effects towards cancer cell lines, suggesting a promising avenue for anticancer drug development (Hour et al., 2007).
Antifibrillatory Activity
Nitrobenzamide derivatives have been studied for their antifibrillatory activity, demonstrating significant potential compared to existing drugs. For example, certain derivatives showed more potent effects and a longer duration of action than nibentan, indicating their potential for further pharmacological exploration (Davydova et al., 2000).
Drug-Drug Co-Crystal Synthesis
Research into pharmaceutical co-crystals has highlighted the potential to improve the biological effects of drugs. For instance, modifications of the anticestodal drug 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide aimed at improving its solubility and pharmacophoric effects, retaining its antihelminthic efficacy, showcase the versatility and application of nitrobenzamide derivatives in enhancing drug properties (Galkina et al., 2014).
Enzyme-Prodrug Therapies
Nitrobenzamide derivatives like CB1954 are explored in the context of enzyme/prodrug therapies for cancer treatment. Studies have identified enzymes capable of activating such prodrugs to cytotoxic metabolites, with a focus on enhancing stability and catalytic efficiency for potential clinical applications (Emptage et al., 2009).
Properties
IUPAC Name |
5-[2-(diethylamino)ethylamino]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-3-16(4-2)8-7-15-10-5-6-12(17(19)20)11(9-10)13(14)18/h5-6,9,15H,3-4,7-8H2,1-2H3,(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGYKQCZIBUMSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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